(+)-4-(2-Methylbutyl)phenyl 4-(dodecyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester is an organic compound with the molecular formula C30H44O3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester typically involves the esterification of benzoic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which can then interact with various biological pathways. The compound’s amphiphilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-(decyloxy)-, 4-(2-methylbutyl)phenyl ester
- Benzoic acid, 4-(2-methylbutyl)oxy-, methyl ester
Uniqueness
Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This longer chain enhances its hydrophobicity, making it more suitable for applications requiring amphiphilic compounds.
Properties
CAS No. |
83846-95-1 |
---|---|
Molecular Formula |
C30H44O3 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
[4-[(2S)-2-methylbutyl]phenyl] 4-dodecoxybenzoate |
InChI |
InChI=1S/C30H44O3/c1-4-6-7-8-9-10-11-12-13-14-23-32-28-21-17-27(18-22-28)30(31)33-29-19-15-26(16-20-29)24-25(3)5-2/h15-22,25H,4-14,23-24H2,1-3H3/t25-/m0/s1 |
InChI Key |
KOWGBOBLPFEEBC-VWLOTQADSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C[C@@H](C)CC |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.